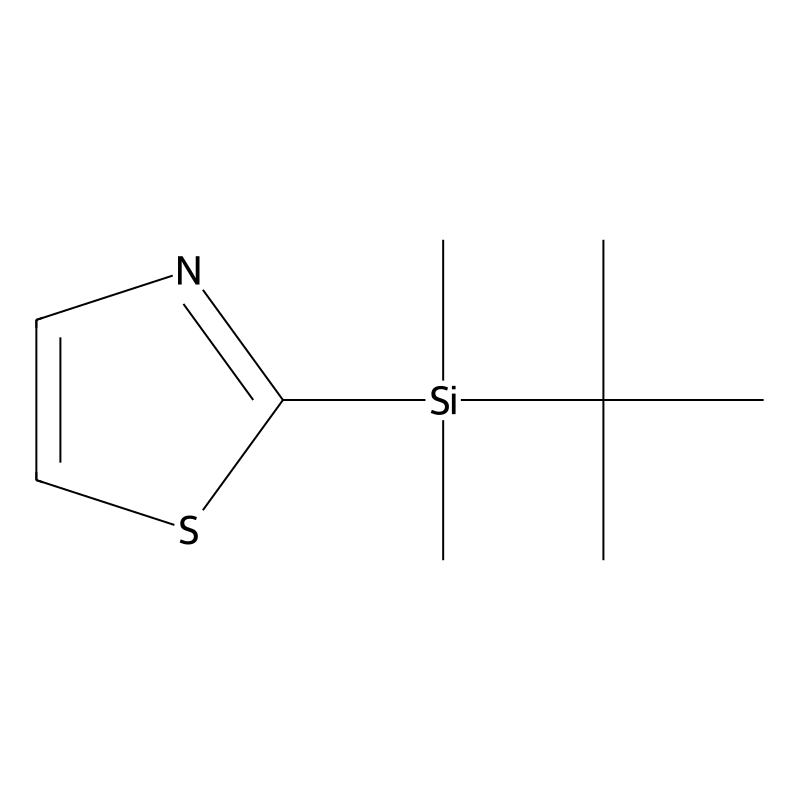

2-(tert-Butyldimethylsilyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(tert-Butyldimethylsilyl)thiazole is an organosilicon compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound's molecular formula is , with a molecular weight of approximately 199.39 g/mol. It is typically encountered as a colorless to light orange liquid at room temperature, with a recommended storage temperature below 15°C to maintain stability and prevent degradation due to moisture sensitivity . The tert-butyldimethylsilyl group serves as a protective group for the thiazole, enhancing its stability and reactivity in various

TBS-thiazole does not possess its own inherent mechanism of action. Its primary function is as a protecting group in organic synthesis. By reversibly masking the thiol functionality, it allows for selective modifications on the molecule while preserving the thiol for later deprotection and incorporation into the final product.

- Skin and eye irritant: Wear appropriate personal protective equipment (PPE) like gloves and goggles when handling.

- Potential for flammability: While not readily available, it's advisable to handle the compound away from heat sources and open flames as a general safety practice.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis.

- Nucleophilic Addition: The thiazole ring can undergo nucleophilic attacks, particularly at the nitrogen atom, leading to the formation of various derivatives.

- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, allowing for the regeneration of the free thiazole compound .

Research indicates that compounds containing thiazole moieties exhibit various biological activities. 2-(tert-Butyldimethylsilyl)thiazole has potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their anti-inflammatory and antimicrobial properties, making them valuable in drug development.

The synthesis of 2-(tert-Butyldimethylsilyl)thiazole typically involves the following steps:

- Formation of Thiazole Ring: This can be achieved through the reaction of appropriate thioketones or thioureas with α-halo ketones.

- Silylation: The introduction of the tert-butyldimethylsilyl group is often accomplished using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine, which facilitates the silylation reaction .

- Purification: The product is usually purified through distillation or chromatography to obtain high purity levels (>97%) .

2-(tert-Butyldimethylsilyl)thiazole finds utility in various fields:

- Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

- Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory drugs.

- Polymer Chemistry: The compound is used in synthesizing polyphosphazenes, which have applications ranging from biomedical devices to flame retardants.

Interaction studies involving 2-(tert-Butyldimethylsilyl)thiazole are essential for understanding its reactivity and biological effects. These studies often focus on:

- Binding Affinity: Investigating how this compound interacts with biological macromolecules such as proteins and nucleic acids.

- Mechanisms of Action: Understanding how its structural features influence its biological activity and efficacy as a therapeutic agent.

Such studies could provide insights into optimizing its use in drug development and other applications.

Several compounds share structural similarities with 2-(tert-Butyldimethylsilyl)thiazole. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-(tert-butyldimethylsilyl)thiazole | Thiazole ring with bromine substitution | Halogenated variant that may exhibit different reactivity |

| 2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole | Amino group substitution | Potentially higher reactivity due to amino functionality |

| 5-(tert-butyldimethylsilyloxy)-1-pentanal | Aldehyde functionality | Different chain length affecting solubility and reactivity |

Each of these compounds possesses unique characteristics that differentiate them from 2-(tert-Butyldimethylsilyl)thiazole, making them suitable for diverse applications in organic chemistry and medicinal chemistry .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant